molecular formula C12H16O4 B12607113 Methyl 4-(acetyloxy)-4-methyloct-7-EN-2-ynoate CAS No. 917833-75-1

Methyl 4-(acetyloxy)-4-methyloct-7-EN-2-ynoate

Katalognummer: B12607113
CAS-Nummer: 917833-75-1
Molekulargewicht: 224.25 g/mol
InChI-Schlüssel: RTWZZDZDLMHLCN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-(acetyloxy)-4-methyloct-7-EN-2-ynoate is an organic compound with a complex structure that includes an ester functional group, an alkyne, and an alkene

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the reaction of an appropriate alkyne with an ester precursor under specific conditions, such as the use of a palladium catalyst in a Suzuki–Miyaura coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-(acetyloxy)-4-methyloct-7-EN-2-ynoate can undergo various chemical reactions, including:

    Oxidation: The alkyne and alkene groups can be oxidized under specific conditions.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alkyne group can lead to the formation of diketones, while reduction of the ester group can yield alcohols.

Wissenschaftliche Forschungsanwendungen

Methyl 4-(acetyloxy)-4-methyloct-7-EN-2-ynoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Methyl 4-(acetyloxy)-4-methyloct-7-EN-2-ynoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical processes. The alkyne and alkene groups can interact with enzymes and other proteins, potentially leading to biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 4-(hydroxy)-4-methyloct-7-EN-2-ynoate: Similar structure but with a hydroxyl group instead of an acetyloxy group.

    Methyl 4-(acetyloxy)-4-methyloct-7-EN-2-ene: Similar structure but with an alkene instead of an alkyne group.

Eigenschaften

CAS-Nummer

917833-75-1

Molekularformel

C12H16O4

Molekulargewicht

224.25 g/mol

IUPAC-Name

methyl 4-acetyloxy-4-methyloct-7-en-2-ynoate

InChI

InChI=1S/C12H16O4/c1-5-6-8-12(3,16-10(2)13)9-7-11(14)15-4/h5H,1,6,8H2,2-4H3

InChI-Schlüssel

RTWZZDZDLMHLCN-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)OC(C)(CCC=C)C#CC(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.